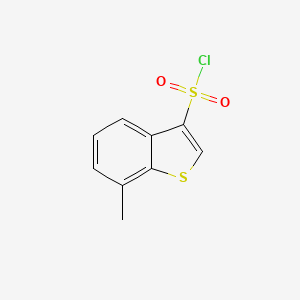

7-Methyl-1-benzothiophene-3-sulfonyl chloride

CAS No.:

Cat. No.: VC16689582

Molecular Formula: C9H7ClO2S2

Molecular Weight: 246.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClO2S2 |

|---|---|

| Molecular Weight | 246.7 g/mol |

| IUPAC Name | 7-methyl-1-benzothiophene-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H7ClO2S2/c1-6-3-2-4-7-8(14(10,11)12)5-13-9(6)7/h2-5H,1H3 |

| Standard InChI Key | QAISVXJHXQCRQL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CS2)S(=O)(=O)Cl |

Introduction

Overview of 7-Methyl-1-benzothiophene-3-sulfonyl chloride

"7-Methyl-1-benzothiophene-3-sulfonyl chloride" is a sulfonyl chloride derivative of benzothiophene. Benzothiophenes are heterocyclic aromatic compounds consisting of a benzene ring fused with a thiophene ring. The addition of a sulfonyl chloride group at the 3-position and a methyl group at the 7-position suggests that this compound could serve as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, or materials science.

Potential Applications

Based on its structure, "7-Methyl-1-benzothiophene-3-sulfonyl chloride" may have applications in:

-

Pharmaceutical Synthesis:

-

Sulfonyl chlorides are commonly used to synthesize sulfonamides, which are key functional groups in many drugs with antibacterial, antifungal, and anticancer properties.

-

Benzothiophene derivatives are known for their bioactivity and are found in drugs like raloxifene (used for osteoporosis).

-

-

Agrochemicals:

-

Sulfonyl chlorides can be used to create herbicides or pesticides by reacting with various nucleophiles.

-

-

Materials Science:

-

Benzothiophene derivatives are sometimes used in organic electronics due to their aromaticity and stability.

-

Synthesis Pathways

While specific synthesis methods for this compound are unavailable in the search results, general methods for synthesizing sulfonyl chlorides include:

-

Chlorosulfonation of benzothiophenes using reagents like chlorosulfonic acid ().

-

Functionalization at specific positions using directed ortho-lithiation or Friedel-Crafts reactions.

Safety and Handling

Sulfonyl chlorides are typically corrosive and can release hydrogen chloride gas upon hydrolysis. Proper safety measures, such as working in a fume hood and wearing protective equipment, are essential when handling these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume